

Bromoethane-d5: A Comprehensive Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromoethane-d5** (Ethyl bromide-d5), a deuterated analog of bromoethane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document covers the fundamental chemical properties, detailed experimental protocols for its synthesis and application, and key analytical data.

Core Chemical and Physical Properties

Bromoethane-d5 is a valuable tool in various scientific fields due to the kinetic isotope effect and its utility as an internal standard in analytical studies. The replacement of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Quantitative Data Summary

The key physical and chemical properties of **Bromoethane-d5** are summarized in the table below for easy reference and comparison.



Property	Value	Citations
Chemical Formula	CD3CD2Br or C2BrD5	[1]
Molecular Weight	114.00 g/mol	[1]
CAS Number	3675-63-6	[1]
Appearance	Colorless liquid	[2]
Density	1.527 g/mL at 25 °C	
Boiling Point	37-40 °C	[1]
Melting Point	-119 °C	[1]
Isotopic Purity	Typically ≥98 atom % D	[1]
Refractive Index	n20/D 1.421	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Bromoethane-d5**. The following table summarizes key spectroscopic features.



Spectroscopic Technique	Characteristic Features	Citations
Mass Spectrometry (MS)	Molecular ion peaks [M] ⁺ and [M+2] ⁺ at m/z 114 and 116, respectively, due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br) in a roughly 1:1 ratio. A prominent fragment is the ethyl-d5 cation [C ₂ D ₅] ⁺ at m/z 34.	[3]
Infrared (IR) Spectroscopy	C-D stretching vibrations are observed at lower frequencies (typically 2000-2250 cm ⁻¹) compared to C-H stretches (around 2850-3000 cm ⁻¹) in non-deuterated bromoethane. The C-Br stretching vibration is observed in the range of 580-780 cm ⁻¹ .	[4]
¹ H NMR Spectroscopy	Due to the high isotopic purity, the proton NMR spectrum shows minimal signals. Any residual proton signals would appear as complex multiplets due to coupling with deuterium.	
¹³ C NMR Spectroscopy	Two signals are expected for the two carbon atoms. The chemical shifts are approximately 19.4 ppm (-CD ₃) and 27.9 ppm (-CD ₂ Br). The signals will appear as multiplets due to coupling with deuterium.	[5]



Experimental Protocols

This section provides detailed methodologies for the synthesis of **Bromoethane-d5** and its application in drug metabolism studies.

Synthesis of Bromoethane-d5

This protocol is adapted from the synthesis of bromoethane, utilizing deuterated ethanol as the starting material.

Materials:

- Ethanol-d6 (CD₃CD₂OD)
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H₂SO₄)
- Water (H₂O)
- 10% Sodium carbonate solution
- Anhydrous calcium chloride (CaCl₂)
- Three-neck round-bottom flask
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar
- · Ice bath

Procedure:



- Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, a separatory funnel, and a distillation condenser, add 140 g of sodium bromide, 148 mL of ethanol-d6, and 100 mL of water. Cool the flask in an ice bath.
- Acid Addition: Slowly add 160 mL of concentrated sulfuric acid dropwise from the separatory funnel while stirring continuously. Maintain the temperature of the mixture below 50 °C.
- Reaction and Distillation: After the complete addition of sulfuric acid, gently heat the mixture
 using a heating mantle. The Bromoethane-d5 formed will distill over. Collect the distillate in
 a receiving flask cooled in an ice bath. The collection is typically complete when the
 temperature of the distillate reaches about 70°C.
- Washing: Transfer the collected distillate to a separatory funnel. Wash the crude
 Bromoethane-d5 sequentially with 50 mL of water, 30 mL of 10% sodium carbonate solution, and finally with 50 mL of ice-cold water. After each wash, separate and discard the aqueous layer.
- Drying: Transfer the washed Bromoethane-d5 to a clean, dry flask and add about 5 g of anhydrous calcium chloride. Swirl the flask and let it stand for at least 20 minutes to remove any residual water.
- Final Distillation: Decant the dried **Bromoethane-d5** into a clean distillation apparatus and perform a final distillation. Collect the fraction boiling between 37-40 °C.
- Storage: Store the purified Bromoethane-d5 in a tightly sealed container in a refrigerator, protected from light.

Application in Drug Metabolism Studies as an Internal Standard

Bromoethane-d5 can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification of a drug and its metabolites in biological matrices. This protocol outlines a general workflow.

Materials:

• Bromoethane-d5 stock solution of known concentration



- Biological matrix (e.g., plasma, urine)
- Test drug
- Acetonitrile (ACN)
- Formic acid
- Vortex mixer
- Centrifuge
- LC-MS system

Procedure:

- Sample Preparation: To 100 μ L of the biological matrix sample, add 10 μ L of the **Bromoethane-d5** internal standard stock solution.
- Protein Precipitation: Add 300 μL of cold acetonitrile to precipitate the proteins.
- Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS Analysis: Inject an aliquot of the supernatant into the LC-MS system. The chromatographic conditions should be optimized to separate the analyte from other matrix components. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratios of the drug and **Bromoethane-d5**.
- Quantification: The concentration of the drug in the sample is determined by comparing the
 peak area ratio of the drug to the internal standard (Bromoethane-d5) against a calibration
 curve.

Mandatory Visualizations



The following diagrams illustrate the synthesis workflow and a typical application of **Bromoethane-d5**.



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Synthesis Workflow for Bromoethane-d5



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Workflow for Drug Quantification using **Bromoethane-d5**

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References

- 1. Bromoethane-d5 | Deuterated Ethyl Bromide | RUO [benchchem.com]
- 2. General description of Bromoethane_Chemicalbook [chemicalbook.com]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]



- 4. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
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